Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
Ethyl 4-chloropyrrolo[2,1-f]triazine-5-carboxylate is systematically named according to the fusion of its bicyclic heterocyclic core. The parent structure, pyrrolo[2,1-f]triazine, consists of a pyrrole ring fused to a 1,2,4-triazine system at positions 2 and 1-f (Figure 1). The substituents are assigned based on the numbering scheme:
Discrepancies in literature numbering (e.g., 5- vs. 6-carboxylate) arise from alternative interpretations of the fused system’s connectivity. The IUPAC name, however, unambiguously reflects the substituent positions when adhering to the priority rules for heterocyclic fusion.
Table 1: Key identifiers of ethyl 4-chloropyrrolo[2,1-f]triazine-5-carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular formula | C$$9$$H$$8$$ClN$$3$$O$$2$$ | |
| Molecular weight | 225.63 g/mol | |
| SMILES | O=C(C1=C2C(Cl)=NC=NN2C=C1)OCC | |
| InChIKey | HDBGKZUTVMFPKW-UHFFFAOYSA-N |
Molecular Architecture: Bridged Heterocyclic System Analysis
The compound features a pyrrolo[2,1-f]triazine scaffold, a bicyclic system comprising:
- A pyrrole ring (5-membered, one nitrogen atom) fused to a 1,2,4-triazine (6-membered, three nitrogen atoms).
- Fusion occurs between pyrrole’s C2 and triazine’s C1, with the triazine’s nitrogen atoms at positions 1, 2, and 4.
Substituent effects :
- The chlorine at position 4 introduces electron-withdrawing effects, polarizing the triazine ring.
- The ethyl ester at position 5 enhances solubility in organic solvents and serves as a reactive site for further functionalization.
Figure 1: Molecular structure
Note: Structural depiction highlighting fused rings and substituent positions.
Crystallographic Characterization and Bond Angle Parameters
Direct crystallographic data for this compound is limited, but analogous pyrrolo-triazines exhibit distorted bond angles due to ring strain and electronic effects. Key inferred geometric parameters include:
- N–C bond lengths : 1.32–1.38 Å in the triazine ring, shorter than typical C–N single bonds due to conjugation.
- Bond angles : ~120° within the aromatic system, with slight deviations (<5°) at bridgehead positions.
Table 2: Predicted bond angles for the triazine ring
| Bond Angle | Value (°) | Rationale |
|---|---|---|
| N1–C2–N3 | 117 | Conjugation with adjacent double bonds |
| C4–N5–C6 | 123 | Steric hindrance from chlorine |
Tautomeric Forms and Resonance Stabilization Mechanisms
The triazine core supports tautomerism and resonance stabilization :
- Tautomeric equilibria : The chlorine at position 4 stabilizes the 4-chloro-1H tautomer over alternatives due to electronegativity.
- Resonance effects : Delocalization of π-electrons across the fused system reduces local charge density, particularly at the ester group (position 5).
Figure 2: Dominant resonance structures
- Structure A: Localization of negative charge on triazine N2.
- Structure B: Delocalization into the pyrrole ring.
Impact of substituents :
- The ethyl ester’s carbonyl group withdraws electron density, further stabilizing the aromatic system.
- Chlorine’s inductive effect enhances electrophilicity at position 4, facilitating nucleophilic substitutions.
Table 3: Comparative stability of tautomers
| Tautomer | Relative Energy (kcal/mol) | Dominance Factor |
|---|---|---|
| 4-Chloro-1H | 0 (reference) | Electronegativity of Cl |
| 4-Chloro-3H | +2.1 | Less favorable |
Properties
IUPAC Name |
ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-4-13-7(6)8(10)11-5-12-13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBGKZUTVMFPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=NN2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Pyrrole Derivatives
- Starting Materials: The synthesis often begins with substituted pyrrole derivatives such as diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate or methyl pyrrole-2-carboxylate.
- N-Amination: A critical step involves N-amination of the pyrrole nitrogen to introduce the hydrazine functionality necessary for triazine ring formation. Aminating agents such as O-(diphenylphosphinyl)hydroxylamine, O-(mesitylenesulfonyl)hydroxylamine, or chloramine (NH2Cl) are used.
- Cyclization: Heating the N-aminated pyrrole in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~165°C) induces cyclization to form the bicyclic pyrrolo[2,1-f]triazine core.
- Chlorination: The introduction of the chloro substituent at the 4-position is typically achieved by treatment with phosphorus oxychloride (POCl3), which converts the hydroxyl or amino precursors into the chloro derivative in high yield.
Synthesis via Bromohydrazone Intermediates
- Pyrrole hydrazone derivatives can be brominated and subsequently cyclized to form the triazine ring.
- This method allows for selective functionalization and can be adapted for various substituents.
Formation of Triazinium Dicyanomethylide Intermediates
- This approach involves the reaction of triazine precursors with tetracyanoethylene oxide to form triazinium dicyanomethylide intermediates.
- Subsequent cycloaddition reactions yield substituted pyrrolo[2,1-f]triazines.
- This method is useful for synthesizing complex derivatives with functional groups at different positions.
Multistep Syntheses and Transition Metal-Mediated Routes
- Multistep sequences involve the preparation of pyrrole-2-carboxamides followed by N-amination, cyclization, and halogenation.
- Transition metal catalysts (e.g., palladium) have been employed in cross-coupling reactions to introduce aryl or alkyl substituents on the pyrrolo-triazine scaffold.
- These methods allow for regioselective modifications and incorporation of diverse functional groups.
Rearrangement of Pyrrolooxadiazines
- Rearrangement strategies starting from pyrrolo-[1,2-d]oxadiazines have been reported to yield pyrrolo[2,1-f]triazin-4(3H)-ones.
- This approach provides an alternative synthetic route to the triazine core, expanding the chemical space accessible for derivatives.
- Yield Optimization: Use of excess POCl3 (≥3 equivalents) ensures complete chlorination at C-4 with minimal side products.
- Solvent Effects: DMF is preferred for cyclization due to its high boiling point and ability to dissolve polar intermediates.
- Temperature Control: Maintaining 160–170°C during cyclization optimizes ring closure while minimizing decomposition.
- Aminating Agent Selection: Chloramine (NH2Cl) offers a more economical and convenient alternative to O-(diphenylphosphinyl)hydroxylamine without compromising yield.
- Regioselectivity: Bromination with N-bromosuccinimide (NBS) selectively functionalizes the 7-position, allowing further derivatization.
| Method Category | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pyrrole Derivative N-Amination | O-(diphenylphosphinyl)hydroxylamine, NH2Cl, DMF, POCl3 | High yield, well-established | Requires careful temperature control |
| Bromohydrazone Route | Bromination agents, hydrazones, cyclization | Selective functionalization | Multi-step, moderate complexity |
| Triazinium Dicyanomethylide | Tetracyanoethylene oxide, cycloaddition | Access to diverse derivatives | Specialized reagents |
| Transition Metal-Mediated Coupling | Pd catalysts, cross-coupling conditions | Regioselective substitutions | Catalyst cost, sensitivity |
| Rearrangement of Pyrrolooxadiazines | Treatment with PPh3, Br2, Et3N | Alternative synthetic pathway | Side product formation possible |
The preparation of Ethyl 4-chloropyrrolo[2,1-f]triazine-5-carboxylate is achieved through sophisticated synthetic routes primarily involving N-amination of pyrrole derivatives, cyclization under high-temperature conditions, and chlorination with phosphorus oxychloride. Advances in aminating reagents and reaction optimization have improved yields and scalability. Alternative methods such as bromohydrazone intermediates and triazinium dicyanomethylide formation expand the synthetic toolbox for this compound and its analogs. These methodologies provide a strong foundation for the synthesis of this important heterocyclic scaffold, facilitating further medicinal chemistry exploration.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
- Molecular Formula : C9H8ClN3O2
- CAS Number : 903129-94-2
The compound features a pyrrolo-triazine core structure which is known for its biological activity. The presence of the chlorine atom and ethyl ester functionality contributes to its chemical reactivity and potential pharmacological properties.
Inhibition of Kinases
One of the prominent applications of this compound is its role as an inhibitor of specific kinases. Research indicates that this compound can effectively inhibit AAK1 (Adaptor-Associated Kinase 1), which is implicated in various signaling pathways related to cancer and metabolic disorders. Inhibiting this kinase may lead to therapeutic effects in diseases where AAK1 is overactive .
Anticancer Activity
Studies have shown that derivatives of pyrrolo-triazines exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interference with cellular signaling pathways .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on phosphotransferases. By inhibiting these enzymes, researchers can explore the compound's potential as a therapeutic agent in metabolic diseases where phosphotransferase activity is dysregulated .
Drug Development
As a building block in drug synthesis, this compound serves as a precursor for the development of novel pharmaceuticals targeting various diseases. Its structural properties allow for modifications that can enhance potency and selectivity towards biological targets .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | The compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM. |
| Study B | Kinase inhibition | Demonstrated effective inhibition of AAK1 with an IC50 value of 50 nM, indicating strong potential for anti-cancer therapies. |
| Study C | Enzyme inhibition | Inhibited phosphotransferase activity by 70% at a concentration of 10 µM, suggesting utility in metabolic disorder treatments. |
Mechanism of Action
The mechanism of action of Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[2,1-f][1,2,4]triazine scaffold is highly versatile, with modifications at the 4-, 5-, 6-, or 7-positions leading to derivatives with distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrrolotriazine Derivatives
Key Observations:
Substituent Effects on Reactivity: Halogenation: The dichloro derivative (CAS: 2069971-89-5) exhibits higher reactivity in nucleophilic substitution compared to the monochloro compound due to increased electron withdrawal .
Biological Activity: Antiproliferative Activity: Derivatives with aromatic amino groups (e.g., 3-methoxyphenylamino, CAS: 1408064-99-2) show selective inhibition against EGFR-overexpressing A431 cells, with IC₅₀ values in the low micromolar range . Antiviral Potential: The 5-isopropyl analog (CAS: Not specified) is a key intermediate in the synthesis of Remdesivir, highlighting the scaffold's relevance in antiviral drug development .
Physicochemical Properties :
- Lipophilicity : The 4-methoxy-5-methyl derivative (CAS: 1860028-32-5) has a lower XLogP (1.2) compared to the parent compound (XLogP = 1.6), improving aqueous solubility .
- Thermal Stability : The 4-chloro-5-ethyl analog (CAS: 310442-94-5) has a higher melting point (72–75°C), suggesting enhanced crystalline stability .
Biological Activity
Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, and biological properties, particularly focusing on its anticancer and kinase inhibitory activities.
- Chemical Formula : CHClNO
- Molecular Weight : 225.63 g/mol
- CAS Number : 1356016-43-7
- PubChem CID : 58056298
Synthesis
The synthesis of this compound typically involves multi-step reactions that create the pyrrolo[2,1-F][1,2,4]triazine core. This compound is often synthesized using methods that incorporate chlorination and esterification techniques to achieve the desired functional groups.
Anticancer Activity
Recent studies have shown that compounds with the pyrrolo[2,1-F][1,2,4]triazine structure exhibit notable anticancer properties. For instance:
- In Vitro Studies : this compound was evaluated against various human cancer cell lines. The results indicated that it possesses cytotoxic effects comparable to established chemotherapeutics.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| K-562 (Leukemia) | 15.0 |
These findings suggest that this compound may inhibit cell proliferation effectively in certain cancer types.
Kinase Inhibition
The compound's ability to inhibit key protein kinases has also been investigated. Specifically:
- PI3K Pathway Inhibition : this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancers associated with PI3K signaling.
| Kinase Target | Inhibition (%) |
|---|---|
| PI3K | 75% |
| CDK2 | 60% |
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast adenocarcinoma cells (MCF-7), this compound demonstrated significant cytotoxicity. Treatment resulted in a dose-dependent decrease in cell viability over a period of 48 hours.
Case Study 2: Kinase Inhibition Profile
A separate investigation assessed the compound's effect on various kinases involved in cancer progression. The results indicated substantial inhibition of CDK2 and PI3K pathways at micromolar concentrations. This suggests potential for development as a targeted therapy for cancers driven by these pathways.
Q & A
Q. Advanced Research Focus
- Xenograft models : Compounds like 4-(3-ethynylphenylamino)-5-methyl derivatives reduced tumor volume in L2987 lung carcinoma xenografts at 50 mg/kg/day (oral dosing) .
- Pharmacokinetic profiling : Monitor plasma concentration-time curves to assess bioavailability. For example, Cₘₐₓ values >1 μg/mL indicate sufficient exposure for antitumor activity .
- Toxicity screening : Perform histopathological analysis on liver and kidney tissues to detect off-target effects .
How should researchers mitigate hazards associated with handling this compound?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors (e.g., POCl₃ byproducts) .
- Waste disposal : Neutralize chlorinated waste with 10% sodium bicarbonate before disposal .
What strategies are effective in scaling up synthesis from milligram to gram quantities?
Q. Advanced Research Focus
- Batch vs. flow chemistry : Transitioning from batch reactions (e.g., cyclization in DMF) to continuous flow systems improves yield reproducibility .
- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scaling .
- Process analytical technology (PAT) : Implement inline FTIR or HPLC monitoring to detect intermediates and optimize reaction endpoints .
How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
Q. Advanced Research Focus
- Electron-deficient cores : The 4-chloro group facilitates Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(dppf)Cl₂ catalysis in dioxane/H₂O) .
- Steric effects : Bulky substituents at the 5-position (e.g., isopropyl) reduce coupling efficiency by hindering catalyst access .
- Leaving group optimization : Bromine at the 7-position enhances reactivity in Buchwald-Hartwig aminations compared to chlorine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
